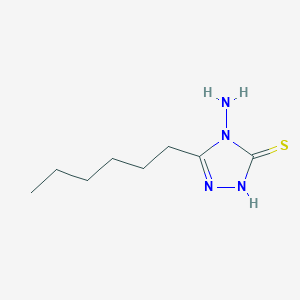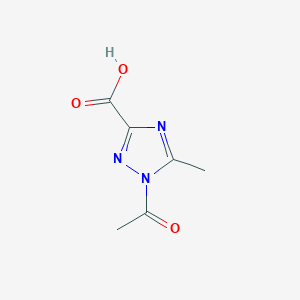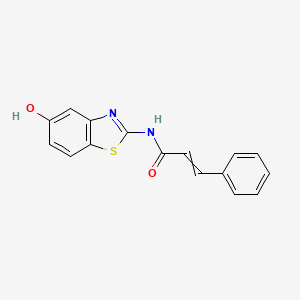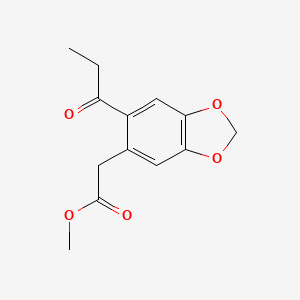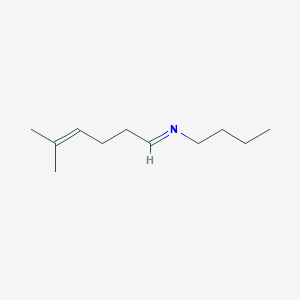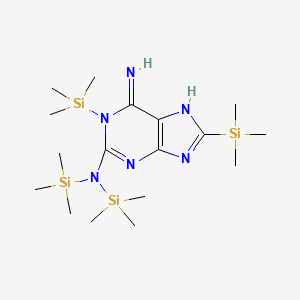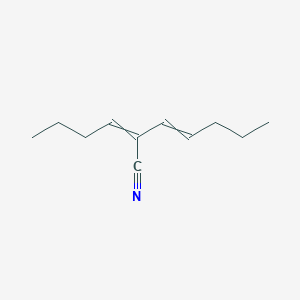![molecular formula C10H15NOSi B14398307 2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine CAS No. 87221-66-7](/img/structure/B14398307.png)
2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and an ethenyl group. This compound is notable for its unique structure, which combines the properties of pyridine, a basic heterocyclic aromatic organic compound, with the trimethylsilyl group, known for its chemical inertness and large molecular volume.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of 2-vinylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The pyridine ring can participate in coordination with metal ions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Vinylpyridine: Lacks the trimethylsilyl group, making it more reactive.
2-{1-[(Trimethylsilyl)oxy]ethyl}pyridine: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine is unique due to the presence of both the trimethylsilyl and ethenyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
87221-66-7 |
|---|---|
Molecular Formula |
C10H15NOSi |
Molecular Weight |
193.32 g/mol |
IUPAC Name |
trimethyl(1-pyridin-2-ylethenoxy)silane |
InChI |
InChI=1S/C10H15NOSi/c1-9(12-13(2,3)4)10-7-5-6-8-11-10/h5-8H,1H2,2-4H3 |
InChI Key |
DUZISRJGZUUGJA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


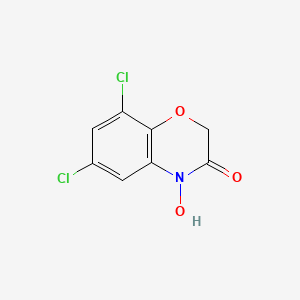
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
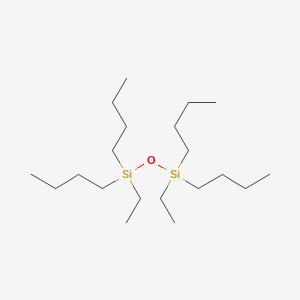
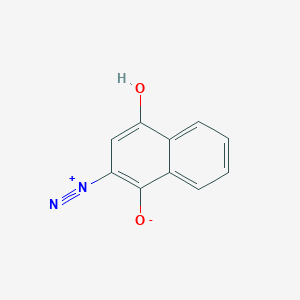
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
